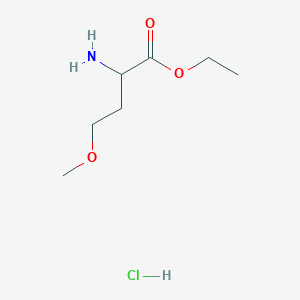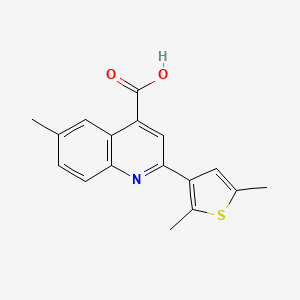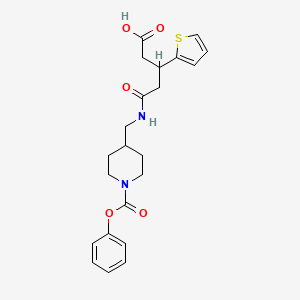
ethyl 2-amino-4-methoxybutanoate hydrochloride
Overview
Description
Ethyl 2-amino-4-methoxybutanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Metabolic Pathways
In the realm of pharmacology and toxicology, studying the metabolism of chemical compounds is crucial for understanding their effects and interactions within biological systems. For instance, Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting that multiple metabolic pathways are operative. Although this study is not directly related to Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride, it exemplifies the kind of detailed metabolic analysis that similar compounds might undergo (Kanamori et al., 2002).
Chemical Synthesis and Derivatives
The development and synthesis of chemical derivatives are fundamental in exploring the potential applications of a compound. Eckstein, Zajączkowska, and Samochowiec (1988) reported on the synthesis of theophyllinyl-7'-ethyl derivatives of (RS), (R)(-) and (S)(+) 2-aminobutanol and tested them for their antiarrhythmic properties in experimental arrhythmia models. This study highlights the process of modifying chemical structures to explore medical applications, which could be relevant when considering derivatives of Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride (Eckstein et al., 1988).
Therapeutic Potential and Mechanisms
Investigating the therapeutic potential and mechanisms of action is a critical aspect of drug development. For instance, studies on compounds like tramadol reveal the complex interplay of receptors and neurotransmitters in producing therapeutic effects. Berrocoso, Rojas-Corrales, and Micó (2006) explored the role of 5-HT1A and 5-HT1B receptors in modulating the analgesic and antidepressant-like effects of tramadol, offering insights into receptor-specific actions that could be relevant for similar compounds (Berrocoso et al., 2006).
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetics and optimizing drug delivery mechanisms are crucial for the effective application of pharmaceutical compounds. For example, Yoshimura, Hamaguchi, and Yashiki (1986) conducted a study on the orally active acyloxymethyl esters of cefotiam, showcasing the importance of chemical modifications in improving oral bioavailability. Such studies provide valuable insights into the design and optimization of drug delivery systems for various compounds, including Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride (Yoshimura et al., 1986).
Properties
IUPAC Name |
ethyl 2-amino-4-methoxybutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-3-11-7(9)6(8)4-5-10-2;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADXXACSBFFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)




![3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2425268.png)
![N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2425270.png)
![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)

![3,4-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2425278.png)

![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)
![METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2425285.png)
